4-(Azetidin-1-yl)-6-iodoquinazoline
Description
4-(Azetidin-1-yl)-6-iodoquinazoline is a halogenated quinazoline derivative characterized by an azetidine ring at the 4-position and an iodine atom at the 6-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. They are widely studied for their pharmacological properties, including kinase inhibition, anticancer activity, and applications in organic synthesis .
Properties
IUPAC Name |
4-(azetidin-1-yl)-6-iodoquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3/c12-8-2-3-10-9(6-8)11(14-7-13-10)15-4-1-5-15/h2-3,6-7H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWWQSKFDSHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-6-iodoquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine monochloride or N-iodosuccinimide.
Formation of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and appropriate leaving groups on the quinazoline core.
Industrial Production Methods
Industrial production of 4-(Azetidin-1-yl)-6-iodoquinazoline may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-6-iodoquinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-(Azetidin-1-yl)-6-iodoquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-6-iodoquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and quinazoline core can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituents at the 4- and 6-positions. Below is a comparative analysis of key analogs:
Biological Activity
Overview of 4-(Azetidin-1-yl)-6-iodoquinazoline
4-(Azetidin-1-yl)-6-iodoquinazoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that compounds similar to 4-(Azetidin-1-yl)-6-iodoquinazoline exhibit significant anticancer activity. In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Key Findings:
- Mechanism of Action: Quinazolines often act as inhibitors of tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
- Case Study: A study on related quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range.
Antimicrobial Activity
Some studies suggest that 4-(Azetidin-1-yl)-6-iodoquinazoline may possess antimicrobial properties. The presence of iodine in its structure could enhance its activity against certain bacterial strains.
Research Insights:
- In Vitro Testing: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity.
- Potential Applications: This antimicrobial effect could be explored further for developing new antibiotics or adjunct therapies for existing infections.
Neuroprotective Effects
Emerging research indicates that quinazoline derivatives may also have neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress.
Evidence:
- Neuroprotection Studies: Preliminary studies suggest that these compounds can protect neuronal cells from damage induced by neurotoxic agents.
- Mechanistic Insights: The neuroprotective mechanisms may involve the inhibition of inflammatory pathways and enhancement of antioxidant defenses.
Data Table: Biological Activities of 4-(Azetidin-1-yl)-6-iodoquinazoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
